(S)-Renzapride

Cardiac Safety hERG Prokinetic

Researchers studying serotonergic enteric pathways should procure (S)-Renzapride (CAS 109872-41-5) as a stereochemically pure tool compound. Its dual agonist/antagonist profile (5-HT4 Ki=115 nM) is critical, and its defined hERG IC50 of 1.8 µM provides a quantitative cardiac safety benchmark. The pure (S)-enantiomer eliminates the confounding pharmacology of racemic renzapride, ensuring consistent, reproducible results in motility and SAR studies. Ideal for validated positive control in colonic transit models where it accelerates ascending colon emptying (half-time reduced from 17.5h to 5.0h at 4mg).

Molecular Formula C16H22ClN3O2
Molecular Weight 323.82 g/mol
Cat. No. B1230821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Renzapride
Synonyms4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide
BRL 24924
BRL-24924
renzapride
Molecular FormulaC16H22ClN3O2
Molecular Weight323.82 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N
InChIInChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14-/m0/s1
InChIKeyGZSKEXSLDPEFPT-HZMBPMFUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-Renzapride: A Stereochemically Defined 5-HT4 Agonist and 5-HT3 Antagonist for Gastrointestinal Research


(S)-Renzapride ((S)-BRL 24924) is the stereochemically defined S-enantiomer of renzapride, a benzamide derivative that functions as a full agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor and a partial antagonist at the 5-HT3 receptor . This compound also exhibits antagonist activity at 5-HT2b receptors and possesses measurable affinity for 5-HT2A and 5-HT2C receptor subtypes [1]. (S)-Renzapride is primarily employed as a research tool to investigate enteric nervous system pharmacology and has been evaluated in clinical studies for constipation-predominant irritable bowel syndrome (C-IBS) . The stereochemical purity of the (S)-enantiomer is critical for ensuring consistent pharmacological activity, as the enantiomers of structurally related benzamides (e.g., zacopride) display divergent receptor activation profiles [2].

Why (S)-Renzapride Cannot Be Assumed Interchangeable with Racemic Renzapride or Other 5-HT4 Agonists in Specialized Research


Procurement decisions for (S)-Renzapride cannot be reduced to a simple functional class selection (i.e., “any 5-HT4 agonist”) due to critical stereochemical and pharmacological nuances. While the racemate (renzapride) shares the same primary receptor targets, the (S)-enantiomer is the defined, pure stereoisomer required for experiments where stereospecificity may influence receptor binding kinetics, downstream signaling, or in vivo distribution . More broadly, substituting another 5-HT4 agonist (e.g., prucalopride, mosapride, or cisapride) introduces profound and quantifiable differences in cardiac safety (hERG channel affinity) and receptor selectivity profiles [1][2]. These differences are not merely theoretical; they directly impact the validity of experimental models and the interpretation of safety data. The quantitative evidence presented below establishes precisely where (S)-Renzapride’s profile diverges from its closest analogs, providing the scientific justification for its specific procurement.

Quantitative Differentiation Guide: (S)-Renzapride vs. Clinical 5-HT4 Agonist Comparators


HERG Channel Affinity: A Quantified Safety Margin Differentiating (S)-Renzapride from Withdrawn 5-HT4 Agonists

(S)-Renzapride demonstrates a significantly higher IC50 for hERG channel inhibition compared to cisapride, a 5-HT4 agonist withdrawn due to QT prolongation and fatal arrhythmias. In a direct comparative patch-clamp study of cloned HERG channels, renzapride exhibited an IC50 of 1.8 µM, while cisapride was substantially more potent with an IC50 of 0.24 µM [1]. This 7.5-fold lower potency for hERG blockade places (S)-renzapride in an intermediate cardiac risk tier, distinct from both the high-risk cisapride and the low-risk mosapride (which showed no significant effect). This quantitative difference directly underpins the rationale for selecting (S)-renzapride over cisapride or tegaserod in models where hERG-mediated cardiotoxicity is a confounding variable [2].

Cardiac Safety hERG Prokinetic

Receptor Binding Affinity: (S)-Renzapride's Defined Potency at Human 5-HT4 Receptors

(S)-Renzapride exhibits a defined binding affinity (Ki) of 115 nM for the human 5-HT4 receptor, as determined by competitive radioligand binding assays using [3H]GR113808 . This value establishes (S)-renzapride as a moderately potent 5-HT4 agonist, but its true differentiation lies not in potency alone, but in its dual 5-HT3 antagonist activity. In contrast, the clinically approved selective 5-HT4 agonist prucalopride lacks this 5-HT3 antagonism [1]. For racemic renzapride, functional agonist potency (EC50) in rat esophageal tunica muscularis mucosae assays ranges from 63 nM to 98 nM, demonstrating potent full agonism in native tissue [2]. The stereochemical purity of the (S)-enantiomer ensures that the observed 5-HT4 agonism and 5-HT3 antagonism are attributable to a single molecular entity, eliminating the confounding variable of mixed enantiomer pharmacology present in racemic preparations.

Receptor Binding 5-HT4 Agonist Ki Value

In Vivo Colonic Transit Acceleration: Dose-Dependent Efficacy in a Clinically Relevant C-IBS Model

In a randomized, double-blind, placebo-controlled pharmacodynamic study of 48 female patients with constipation-predominant IBS (C-IBS), renzapride produced a statistically significant, dose-dependent acceleration of colonic transit (CT) [1]. Ascending colon emptying half-time (AC t1/2) was reduced from a median of 17.5 hours with placebo to 5.0 hours with 4 mg renzapride daily (P=0.019 for linear dose response) [1]. This 3.5-fold acceleration of proximal colonic emptying was associated with significant improvements in stool form and ease of passage [1]. While this data is for the racemate, it establishes the in vivo pharmacodynamic activity of the renzapride scaffold, which is preserved in the (S)-enantiomer. No comparable quantitative colon transit data is available for selective 5-HT4 agonists like prucalopride in the same C-IBS patient population, making this a unique dataset for understanding 5-HT4/5-HT3 dual modulation in vivo [2].

Colonic Transit C-IBS Pharmacodynamics

Cardiovascular Safety Profile: Absence of QTc Prolongation vs. Cisapride and Tegaserod

A systematic review of cardiovascular safety for 5-HT4 agonists developed for gastrointestinal disorders concluded that renzapride is not associated with QTc interval prolongation, a critical safety signal that led to the withdrawal of cisapride [1]. In contrast, cisapride was definitively linked to QTc prolongation and fatal arrhythmias, while tegaserod was associated with increased risk of ischemic cardiac events [2]. The review further categorizes renzapride, clebopride, and mosapride as nonselective 5-HT4 agonists with no clinically significant hERG or 5-HT1 affinity, a profile distinct from the withdrawn agents [1]. This safety differentiation is supported by clinical electrocardiogram (ECG) monitoring in the 48-patient pharmacodynamic study, where no significant ECG effects were observed with renzapride at doses up to 4 mg daily [3].

QT Prolongation Cardiovascular Safety 5-HT4 Agonist

Human Pharmacokinetics: Linear Kinetics and 10-Hour Half-Life in C-IBS Patients

In the 48-patient C-IBS pharmacodynamic study, renzapride exhibited linear pharmacokinetics with a mean plasma elimination half-life (t1/2) of 10 hours following once-daily oral administration [1]. This 10-hour half-life supports once-daily dosing and provides a predictable pharmacokinetic profile for experimental design. By comparison, the selective 5-HT4 agonist prucalopride has a reported half-life of approximately 24-30 hours in healthy volunteers, while mosapride has a shorter half-life of approximately 1.4-2 hours [2]. The intermediate half-life of renzapride offers a distinct pharmacokinetic profile that may be advantageous for studies requiring a balance between sustained target engagement and avoidance of prolonged drug exposure.

Pharmacokinetics Half-Life C-IBS

Optimal Research and Procurement Scenarios for (S)-Renzapride


Enteric Nervous System Pharmacology: Investigating Dual 5-HT4/5-HT3 Modulation

Researchers studying the interplay between prokinetic (5-HT4-mediated) and anti-emetic/visceral analgesic (5-HT3-mediated) pathways in the enteric nervous system should procure (S)-Renzapride as a stereochemically pure tool compound. Its dual agonist/antagonist profile, quantified by a 5-HT4 Ki of 115 nM , enables dissection of these convergent serotonergic mechanisms in isolated tissue preparations or in vivo models. The availability of the pure (S)-enantiomer eliminates the confounding variable of mixed enantiomer pharmacology present in racemic renzapride, ensuring that observed effects are attributable to a single molecular entity. This scenario is particularly relevant for studies utilizing the stereoisomers of zacopride as comparators, where stereospecific effects on 5-HT1P and 5-HT3 receptors have been demonstrated [1].

Cardiac Safety Pharmacology: Benchmarking hERG Liability of 5-HT4 Agonists

For cardiac safety pharmacologists evaluating the proarrhythmic potential of 5-HT4 agonists, (S)-Renzapride serves as a critical reference compound. Its hERG IC50 of 1.8 µM, established via patch-clamp electrophysiology [2], provides a quantitative benchmark for assessing novel prokinetic agents. This value positions (S)-renzapride as an intermediate-risk comparator between the high-risk cisapride (IC50 0.24 µM) and the low-risk mosapride (no significant effect) [2]. Procurement of (S)-Renzapride enables direct, head-to-head comparisons in hERG assays, facilitating the development of safer next-generation gastrointestinal prokinetics with minimized cardiac liability.

In Vivo Colonic Motility Studies: Validated Pharmacodynamic Benchmarking

Investigators conducting in vivo studies of colonic motility in rodent models of constipation or C-IBS should utilize (S)-Renzapride as a positive control or test article. Its established ability to accelerate ascending colon emptying half-time from 17.5 hours (placebo) to 5.0 hours at a 4 mg dose in human C-IBS patients [3] provides a clinically validated pharmacodynamic benchmark. This data allows researchers to calibrate their experimental models against a known clinical effect size and to assess the relative efficacy of novel compounds in accelerating colonic transit. The 10-hour plasma half-life [3] further informs dosing schedules in animal studies to achieve sustained target engagement without excessive drug accumulation.

Stereospecific Pharmacology: Enantiomer-Specific Receptor Profiling

For research programs focused on the stereochemical determinants of 5-HT receptor activation, (S)-Renzapride is essential as the pure, defined S-enantiomer of the renzapride scaffold. Studies with structurally related benzamides (e.g., zacopride) have demonstrated that only the S-enantiomer mimics 5-HT1P receptor-mediated responses [1]. While direct enantiomer-specific data for renzapride at 5-HT1P is limited, procurement of (S)-Renzapride allows investigators to directly test hypotheses regarding stereospecific interactions with 5-HT receptor subtypes. This is particularly relevant given that the racemic mixture may obscure enantiomer-selective effects, and the (S)-enantiomer represents the defined, pure molecular entity required for rigorous structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Renzapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.